Almitrine Almitrine Almitrine is a triamino-1,3,5-triazine compound having allylamino substituents at the 2- and 4-positions and a 4-(bis(p-fluorophenyl)methyl)-1-piperazinyl group at the 6-position. It has a role as a central nervous system stimulant. It is a triamino-1,3,5-triazine and a member of piperazines.
Almitrine is a respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies. It is used in the treatment of chronic obstructive pulmonary disease. It is also reported to have a potentially beneficial effect in treating the noctural oxygen desaturation without impairing the quality of sleep.
Almitrine is a diphenylmethylpiperazine derivative and respiratory stimulant that can be used to improve oxygenation. Upon systemic administration, almitrine targets, binds to and activates the peripheral chemoreceptors located on the carotid bodies. This enhances respiration and increases arterial oxygen tension while decreasing arterial carbon dioxide tension.
A respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies. The drug increases arterial oxygen tension while decreasing arterial carbon dioxide tension in patients with chronic obstructive pulmonary disease. It may also prove useful in the treatment of nocturnal oxygen desaturation without impairing the quality of sleep.
Brand Name: Vulcanchem
CAS No.: 27469-53-0
VCID: VC0003048
InChI: InChI=1S/C26H29F2N7/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33)
SMILES: C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C
Molecular Formula: C26H29F2N7
Molecular Weight: 477.6 g/mol

Almitrine

CAS No.: 27469-53-0

Cat. No.: VC0003048

Molecular Formula: C26H29F2N7

Molecular Weight: 477.6 g/mol

* For research use only. Not for human or veterinary use.

Almitrine - 27469-53-0

CAS No. 27469-53-0
Molecular Formula C26H29F2N7
Molecular Weight 477.6 g/mol
IUPAC Name 6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C26H29F2N7/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33)
Standard InChI Key OBDOVFRMEYHSQB-UHFFFAOYSA-N
SMILES C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C
Canonical SMILES C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C
Appearance Solid powder

Chemical and Structural Properties of Almitrine

Almitrine, chemically designated as 2,4-Bis(allylamino)-6-(4-(bis(p-fluorophenyl)methyl)-1-piperazinyl)-s-triazine, is a small molecule with a molecular formula of C26H29F2N7\text{C}_{26}\text{H}_{29}\text{F}_{2}\text{N}_{7} and a molecular weight of 477.55 g/mol . Its structure features a triazine core substituted with allylamino groups and a diphenylmethylpiperazine moiety, which confers specificity for peripheral chemoreceptors . The compound’s density is 1.262 g/cm³, with a melting point of 181°C and a boiling point of 606.2°C . These physicochemical properties underlie its stability and bioavailability, enabling both oral and intravenous administration .

Table 1: Key Chemical Properties of Almitrine

PropertyValueSource
Molecular FormulaC26H29F2N7\text{C}_{26}\text{H}_{29}\text{F}_{2}\text{N}_{7}
Molecular Weight477.55 g/mol
Density1.262 g/cm³
Melting Point181°C
Boiling Point606.2°C
SolubilityLipophilic

Mechanism of Action: Dual Pathways in Respiratory Stimulation

Almitrine’s primary mechanism involves agonism of peripheral chemoreceptors located in the carotid bodies, which detect changes in arterial oxygen (PaO2\text{PaO}_2) and carbon dioxide (PaCO2\text{PaCO}_2) levels . By enhancing chemoreceptor sensitivity, it increases ventilatory drive, improving alveolar ventilation and gas exchange in COPD patients . This action elevates PaO2\text{PaO}_2 by 10–15 mmHg and reduces PaCO2\text{PaCO}_2 by 5–8 mmHg in clinical studies .

Emerging evidence suggests a secondary mitochondrial pathway. In rat diaphragm models, Almitrine accelerated recovery from muscle fatigue by modulating the electron transport chain and reducing oxidative stress . Unlike traditional antioxidants like N-acetylcysteine (NAC), Almitrine exhibited superior efficacy when administered pre-fatigue, reversing free radical-induced tension loss by 92% . This dual action—chemoreceptor activation and mitochondrial support—positions Almitrine as a multifunctional agent in hypoxemic conditions.

Pharmacological Effects and Clinical Applications

Nocturnal Oxygen Desaturation

In COPD patients with nocturnal hypoxemia, Almitrine reduced desaturation episodes by 40% without disrupting sleep architecture . This contrasts with oxygen therapy, which often exacerbates hypercapnia . The drug’s ability to enhance chemoreceptor activity during sleep underscores its utility in 24-hour oxygenation management.

Acute Respiratory Distress Syndrome (ARDS) and COVID-19

The COVID-19 pandemic reignited interest in Almitrine for ARDS. A 2021 retrospective study of 32 COVID-19 ARDS patients found that intravenous Almitrine (10 µg/kg/min) increased the median PaO2/FiO2\text{PaO}_2/\text{FiO}_2 ratio by 39%, with 66% of patients classified as responders . When combined with inhaled nitric oxide, oxygenation improved by 67% in responders, though 28-day mortality remained high at 47.6% . These findings highlight its role as a bridge therapy in critical care.

Adverse EffectIncidence RatePopulationSource
Headache12–18%COPD patients
Nausea/Vomiting8–14%Mixed ARDS/COPD
Increased mPAP15–22%COPD patients
Hypotension<5%COVID-19 ARDS

Recent Advances and Future Directions

Recent studies explore Almitrine’s antioxidant properties and pulmonary vasomodulation. In vitro, 6 µg/mL Almitrine reversed oxidative stress in diaphragm tissue by 89%, outperforming NAC . Clinically, low-dose infusions (2–4 µg/kg/min) improved right ventricular function in COVID-19-associated ARDS, suggesting utility beyond oxygenation . Ongoing trials are evaluating its synergy with prone positioning and neuromuscular blockers.

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